![molecular formula C19H24N2O3S B4186512 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide](/img/structure/B4186512.png)
4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide
Overview
Description
4-{[Butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for autoimmune diseases.
Mechanism of Action
4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide is a selective inhibitor of the TYK2 enzyme, which is involved in the signaling pathway of several cytokines that play a role in autoimmune diseases. By inhibiting TYK2, 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide reduces the activation of immune cells and the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been shown to have a favorable safety profile in preclinical studies.
Advantages and Limitations for Lab Experiments
One advantage of 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
For 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide include further preclinical studies to explore its potential as a treatment for autoimmune diseases, as well as clinical trials to evaluate its safety and efficacy in humans. In addition, future studies may explore the potential of 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide in combination with other therapies for autoimmune diseases.
Scientific Research Applications
4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, 4-{[butyl(methyl)amino]sulfonyl}-N-(4-methylphenyl)benzamide has been shown to reduce inflammation and improve disease symptoms.
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-methylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-4-5-14-21(3)25(23,24)18-12-8-16(9-13-18)19(22)20-17-10-6-15(2)7-11-17/h6-13H,4-5,14H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAGBLUNDMPVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-(4-methylphenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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